molecular formula C18H20BrNO5 B4002313 3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine;oxalic acid

3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine;oxalic acid

Cat. No.: B4002313
M. Wt: 410.3 g/mol
InChI Key: XZJAUKJGMSFYKZ-UHFFFAOYSA-N
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Description

3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C18H20BrNO5 and its molecular weight is 410.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-{3-[(1-bromo-2-naphthyl)oxy]propyl}-2-propen-1-amine oxalate is 409.05249 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Organic Synthesis

A class of N-(naphthalen-1-yl)-N'-alkyl oxalamides, similar in structure to N-{3-[(1-bromo-2-naphthyl)oxy]propyl}-2-propen-1-amine oxalate, has been shown to significantly enhance the efficiency of Cu-catalyzed arylation reactions. These ligands enable low-temperature coupling reactions of (hetero)aryl iodides and bromides with primary amines and ammonia, demonstrating their potential in simplifying the synthesis of (hetero)aryl amines (Gao et al., 2017).

Hydrogen Bonded Structures

Research into oxalates, which are structurally related to the compound of interest, has provided insights into their hydrogen bonded networks. Studies on various amine oxalates revealed different hydrogen bonding patterns, which are critical in understanding the thermal stability and molecular interactions of these compounds (Vaidhyanathan et al., 2002).

Photoinitiators for Polymerization

N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives, similar in their use of naphthylamine structures, have been synthesized and evaluated as effective photoinitiators under LED irradiation for radical and cationic photopolymerization. This indicates the potential of N-{3-[(1-bromo-2-naphthyl)oxy]propyl}-2-propen-1-amine oxalate in photopolymerization applications, offering a pathway to new materials and coatings (Zhang et al., 2018).

Singlet Oxygen Sensitizers

Compounds with bromo- and alkylamino-substituted naphthalene diimides, akin to the compound , have shown promising results as singlet oxygen sensitizers. These findings underscore the potential of N-{3-[(1-bromo-2-naphthyl)oxy]propyl}-2-propen-1-amine oxalate in photodynamic therapy and other applications requiring efficient generation of singlet oxygen (Doria et al., 2013).

Green Chemistry Approaches

In the context of sustainable chemistry, catalyst-free reactions utilizing oxalates have been explored for the synthesis of 1,3-oxazines in water, highlighting an eco-friendly methodology. This research suggests that N-{3-[(1-bromo-2-naphthyl)oxy]propyl}-2-propen-1-amine oxalate could play a role in developing greener synthetic routes (Deb et al., 2017).

Properties

IUPAC Name

3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO.C2H2O4/c1-2-10-18-11-5-12-19-15-9-8-13-6-3-4-7-14(13)16(15)17;3-1(4)2(5)6/h2-4,6-9,18H,1,5,10-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJAUKJGMSFYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCCOC1=C(C2=CC=CC=C2C=C1)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine;oxalic acid
Reactant of Route 2
3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine;oxalic acid
Reactant of Route 3
3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine;oxalic acid
Reactant of Route 4
3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine;oxalic acid
Reactant of Route 5
3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine;oxalic acid

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